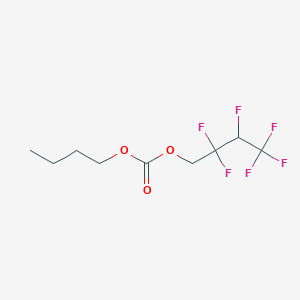

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Description

Properties

Molecular Formula |

C9H12F6O3 |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |

InChI |

InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3 |

InChI Key |

QICOCLNMODAUSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Chloroformates

The most widely documented method involves the base-mediated reaction of 2,2,3,4,4,4-hexafluorobutanol with butyl chloroformate. The general protocol follows these steps:

-

Dissolution of Hexafluorobutanol : The alcohol is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : A stoichiometric or excess amount of base (e.g., pyridine, triethylamine) is introduced to deprotonate the alcohol and scavenge hydrochloric acid generated during the reaction.

-

Chloroformate Introduction : Butyl chloroformate is added dropwise under inert atmosphere (N₂ or Ar) to minimize moisture ingress.

-

Stirring and Reaction Completion : The mixture is stirred at room temperature or mildly elevated temperatures (20–40°C) until completion, typically monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Table 1: Representative Reaction Conditions

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 12 | 85–90 | |

| Tetrahydrofuran | Pyridine | 30 | 8 | 78–82 |

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcoholate ion attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbonate linkage.

Alternative Methods

While less common, alternative routes include:

-

Transesterification : Reaction of methyl or ethyl carbonates with hexafluorobutanol under acidic or basic conditions. However, this method suffers from equilibrium limitations and lower yields.

-

Phosgene Derivatives : Use of phosgene or triphosgene with hexafluorobutanol and butanol, though safety concerns restrict its utility.

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing side products. Key factors include:

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred due to their ability to dissolve both hydrophilic (alcohol) and hydrophobic (chloroformate) reactants. Non-polar solvents (e.g., hexane) result in incomplete reactions due to poor solubility.

Stoichiometry and Base Choice

A 1:1 molar ratio of alcohol to chloroformate is ideal, with a 10–20% excess of base to ensure complete deprotonation. Triethylamine outperforms pyridine in reactions requiring faster HCl scavenging.

Temperature and Atmosphere

Room-temperature reactions under inert gas prevent hydrolysis of chloroformate and alcohol oxidation. Elevated temperatures (>40°C) risk carbonate decomposition.

Purification Techniques

Crude products often contain unreacted starting materials, salts, and minor side products. Common purification methods include:

Table 2: Purification Strategies

| Method | Conditions | Purity Achieved (%) | Source |

|---|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane | 95–98 | |

| Distillation | Reduced pressure (10–15 mmHg) | 90–92 | |

| Recrystallization | Ethanol/water mixture | 88–90 |

Chromatography is favored for high-purity demands, while distillation suits large-scale production.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form butanol and 2,2,3,4,4,4-hexafluorobutanol.

Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation and Reduction: Strong oxidizing or reducing agents are required for these reactions.

Major Products:

Hydrolysis: Butanol and 2,2,3,4,4,4-hexafluorobutanol.

Substitution: Products depend on the nucleophile used.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as enhanced chemical resistance and thermal stability.

Case Study: Fluorinated Acrylate Copolymers

Research has demonstrated that copolymers incorporating this compound can significantly improve the durability and hydrophobicity of coatings used for protecting stone heritage sites. A study found that a copolymer containing this compound displayed a contact angle ranging from 96.90° to 125.80°, indicating excellent water repellency and potential for reducing weathering effects on stone materials .

Biopharmaceutical Applications

The compound is also utilized in biopharmaceutical processes due to its stability and compatibility with various biological systems. It serves as a solvent or reagent in the formulation of drug delivery systems.

Example: Drug Delivery Systems

In drug formulation studies, this compound has been used to enhance the solubility and bioavailability of certain pharmaceutical compounds. Its fluorinated structure aids in improving the pharmacokinetic profiles of drugs by modifying their release characteristics.

Surface Modification

The compound is employed in surface modification techniques to enhance the properties of materials such as plastics and metals.

Application in Coatings

Fluorinated coatings made with this compound have shown superior anti-fouling properties. These coatings are particularly useful in marine environments where biofouling can significantly impact performance and longevity .

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of fluorinated polymers | Enhanced chemical resistance and stability |

| Biopharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Surface Modification | Coatings for plastics and metals | Superior anti-fouling properties |

Mechanism of Action

The mechanism of action of Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with various molecular targets depending on the application. In polymer chemistry, it acts as a monomer that can be polymerized to form high-performance materials. In biological applications, it modifies surface properties to enhance biocompatibility and reduce biofouling .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The butyl group in the target compound likely improves compatibility with non-polar electrolytes compared to methyl or shorter alkyl chains, reducing gas evolution during battery cycling .

Comparison with Fluorinated Acrylates

Notable Findings:

- Sensor Applications: Hexafluorobutyl acrylate-coated optical fibers detect organosulfur/organophosphorus compounds via absorption dynamics at 1310 nm, leveraging fluorine’s electron-withdrawing properties .

- Surface Engineering : Copolymers of hexafluorobutyl methacrylate achieve lotus-leaf-like superhydrophobicity (water contact angle 154.38°), a property less relevant to carbonates .

Biological Activity

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biomedicine. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

- Chemical Formula : C₉H₅F₁₃O₃

- Molecular Weight : 408.113 g/mol

- CAS Number : 1980048-57-4

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of fluorinated groups enhances lipophilicity and alters membrane fluidity, which may affect cellular uptake and bioactivity.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit a range of biological activities:

- Antimicrobial Activity : Fluorinated compounds often show enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. Studies have indicated that similar fluorinated carbonates can inhibit the growth of various bacterial strains through membrane disruption mechanisms .

- Cytotoxicity : The cytotoxic effects of this compound have been explored in vitro. The compound's lipophilic nature allows it to penetrate lipid membranes easily, potentially leading to cell death in certain cancer cell lines .

- Biofilm Inhibition : The compound has been investigated for its potential to inhibit biofilm formation in pathogenic bacteria. Fluorinated agents can disrupt biofilm matrix integrity and enhance the efficacy of conventional antibiotics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited significant inhibitory effects at concentrations as low as 100 µg/mL.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Control | 0 | - |

| Hexafluorobutyl Carbonate | 15 | 100 |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa cells), this compound showed dose-dependent cytotoxic effects.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Research Findings

Recent studies emphasize the significance of the alkyl chain length and fluorination in determining the biological properties of carbonate compounds. Enhanced lipophilicity from fluorination correlates with increased antimicrobial efficacy and cytotoxicity . Moreover, the stability of these compounds in physiological conditions is crucial for their therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate, and what methodological challenges arise during fluorinated compound synthesis?

- Methodological Answer : The synthesis of fluorinated esters like this compound typically involves esterification of hexafluorobutanol with butyl chloroformate under anhydrous conditions. Challenges include managing exothermic reactions and controlling moisture to avoid hydrolysis. Fluorinated intermediates often require inert atmospheres (e.g., nitrogen) and low-temperature reactors to stabilize reactive intermediates. Purity can be verified via <sup>19</sup>F NMR and GC-MS, with attention to side products like residual fluorinated alcohols .

Q. How can researchers safely handle and store this compound given its reactivity and potential hazards?

- Methodological Answer : Safety protocols include using chemical-resistant gloves (e.g., nitrile), fume hoods for vapor control, and secondary containment for spills. Storage requires inert conditions (argon/nitrogen) at 2–8°C to prevent polymerization or decomposition. Fire hazards necessitate CO2 or dry chemical extinguishers, as combustion releases toxic hydrogen fluoride (HF). Emergency procedures should include calcium gluconate gel for HF exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do researchers validate spectral assignments?

- Methodological Answer : <sup>1</sup>H and <sup>19</sup>F NMR are critical for structural confirmation, with chemical shifts compared to NIST reference data. FTIR identifies carbonyl (C=O) and C-F stretches (1100–1250 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with databases like ChemIDplus or ECHA ensures accuracy, particularly for fluorinated regions prone to coupling artifacts .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound, and what variables significantly impact yield?

- Methodological Answer : A 2<sup>k</sup> factorial design can test temperature, catalyst concentration, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables. For fluorinated esters, solvent choice (e.g., THF vs. DMF) and catalyst loading (e.g., pyridine vs. DMAP) are critical. ANOVA analysis resolves confounding variables, while Pareto charts rank effect magnitudes .

Q. What role does this compound play in membrane separation technologies, and how do its fluorinated groups enhance selectivity?

- Methodological Answer : The compound’s fluorinated alkyl chain can modify polymer membranes (e.g., PVDF) to improve CO2/N2 selectivity. The electron-withdrawing C-F groups increase membrane hydrophobicity and gas permeability. Researchers use quartz crystal microbalance (QCM) and gas permeation tests to quantify performance, aligning with CRDC subclass RDF2050104 (membrane technologies) .

Q. How do contradictory data on the thermal stability of fluorinated carbonates arise, and what experimental strategies resolve these discrepancies?

- Methodological Answer : Discrepancies often stem from differential scanning calorimetry (DSC) protocols (heating rates, atmosphere). Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation pathways. Researchers should replicate studies using standardized ASTM methods and report confidence intervals. Contradictions in decomposition temperatures (>200°C) may reflect impurities or moisture content, requiring Karl Fischer titration for validation .

Q. What theoretical frameworks guide the design of experiments involving this compound in renewable fuel applications?

- Methodological Answer : Combustion kinetics (CRDC subclass RDF2050105) and density functional theory (DFT) model the compound’s role as a fuel additive. Researchers correlate C-F bond dissociation energies with flame suppression efficiency. Hypothesis-driven experiments (e.g., laminar flame speed measurements) test theoretical predictions, ensuring alignment with frameworks like transition-state theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.